Technical Guide: 5-Methylpyrazine-2-sulfonamide (CAS 2228719-81-9)
Technical Guide: 5-Methylpyrazine-2-sulfonamide (CAS 2228719-81-9)
The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of 5-Methylpyrazine-2-sulfonamide (CAS 2228719-81-9) . This document is structured for researchers and drug development professionals, focusing on the compound's utility as a high-value scaffold in fragment-based drug discovery (FBDD).
Executive Summary
5-Methylpyrazine-2-sulfonamide is a heterocyclic building block belonging to the pyrazine class. Characterized by an electron-deficient aromatic ring substituted with a polar sulfonamide group and a lipophilic methyl moiety, it serves as a critical bioisostere for pyridine and benzene sulfonamides. Its primary utility lies in the development of Carbonic Anhydrase Inhibitors (CAIs) , Kinase Inhibitors , and Antiviral agents , where the pyrazine nitrogen atoms offer unique hydrogen-bonding vectors that distinguish it from carbocyclic analogs.
Key Compound Identity
| Property | Detail |
| CAS Number | 2228719-81-9 |
| IUPAC Name | 5-Methylpyrazine-2-sulfonamide |
| Molecular Formula | C₅H₇N₃O₂S |
| Molecular Weight | 173.19 g/mol |
| SMILES | CC1=CN=C(C=N1)S(=O)(=O)N |
| Key Pharmacophore | Zinc-binding group (ZBG), H-bond acceptor (Pyrazine N) |
Physicochemical Profile & Drug-Like Properties
Understanding the physicochemical landscape of this scaffold is essential for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) profiles. The pyrazine ring significantly lowers the basicity compared to pyridine, affecting solubility and membrane permeability.
Calculated & Predicted Properties
| Parameter | Value (Approx.) | Mechanistic Insight |
| LogP (Octanol/Water) | -0.5 to 0.2 | The polar sulfonamide offsets the lipophilic methyl/pyrazine core, suggesting moderate water solubility. |
| pKa (Sulfonamide NH) | ~9.5 - 10.0 | Acts as a weak acid; deprotonation at physiological pH is minimal unless in the presence of a strong base or active site metal (e.g., Zn²⁺). |
| pKa (Pyrazine N) | ~0.6 | Extremely weak base. Unlike pyridine (pKa ~5.2), the pyrazine nitrogens are not protonated at physiological pH, reducing lysosomal trapping. |
| TPSA | ~85 Ų | High polar surface area relative to size, indicating good potential for specific binding but requiring lipophilic appendages for blood-brain barrier (BBB) penetration. |
| H-Bond Donors | 1 (NH₂) | Critical for interactions with backbone carbonyls in enzyme active sites. |
| H-Bond Acceptors | 4 (2 x O, 2 x Ring N) | The ring nitrogens provide vectors for water-mediated bridges or direct H-bonds. |
Synthesis & Manufacturing Protocols
The synthesis of 5-methylpyrazine-2-sulfonamide is non-trivial due to the electron-deficient nature of the pyrazine ring, which disfavors direct electrophilic sulfonation. Two primary routes are established: the Meerwein Sulfonylation (via diazonium salt) and the Thiol Oxidation route.
Route A: Modified Meerwein Sulfonylation (Preferred)
This route utilizes 2-amino-5-methylpyrazine as the starting material. It is preferred for its scalability and avoidance of malodorous thiols.
Protocol Steps:
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Diazotization:
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Dissolve 2-amino-5-methylpyrazine (1.0 eq) in concentrated HCl at -5°C.
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Add NaNO₂ (1.1 eq) aqueous solution dropwise, maintaining temperature < 0°C to form the diazonium salt. Critical: Pyrazine diazonium salts are unstable; proceed immediately to the next step.
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Sulfonylation (Meerwein Reaction):
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Prepare a mixture of SO₂ (saturated) in glacial acetic acid with CuCl₂ (0.2 eq) catalyst.
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Add the cold diazonium solution to the SO₂/CuCl₂ mixture.
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Allow to warm to room temperature. Gas evolution (N₂) indicates the formation of 5-methylpyrazine-2-sulfonyl chloride .
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Amidation:
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Extract the sulfonyl chloride with DCM (Dichloromethane).
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Treat the organic layer with aqueous NH₃ (excess) or anhydrous NH₃ gas at 0°C.
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Stir for 2 hours, then acidify to pH 6 to precipitate the product.
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Purification:
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Recrystallize from Ethanol/Water.
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Route B: Thiol Oxidation (Alternative)
Useful if 2-chloro-5-methylpyrazine is the available precursor.
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Nucleophilic Substitution: React 2-chloro-5-methylpyrazine with NaSH in DMF to yield 5-methylpyrazine-2-thiol .
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Oxidative Chlorination: Treat the thiol with Cl₂ gas in aqueous acetic acid to generate the sulfonyl chloride.
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Amidation: React with NH₃ as above.
Synthesis Workflow Visualization
Figure 1: Dual synthetic pathways for CAS 2228719-81-9. The Meerwein route (top) is generally preferred for safety and yield.
Medicinal Chemistry Applications
This scaffold is valuable because it addresses common liabilities in drug design, such as metabolic instability and poor solubility.
Carbonic Anhydrase Inhibition (CAI)
Sulfonamides are the classic "Zinc-Binding Group" (ZBG) for Carbonic Anhydrases.
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Mechanism: The deprotonated sulfonamide nitrogen coordinates directly to the Zn²⁺ ion in the enzyme active site.
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Selectivity: The pyrazine ring provides a distinct electronic profile compared to benzene sulfonamides (e.g., acetazolamide). The 5-methyl group can be exploited to fill hydrophobic pockets in specific isoforms like CA IX (tumor-associated) or CA XII [1].
Bioisosterism in Kinase Inhibitors
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Hinge Binding: The pyrazine nitrogens can serve as H-bond acceptors for the kinase hinge region.
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Metabolic Stability: The pyrazine ring is generally more resistant to oxidative metabolism than the phenyl ring. However, the 5-methyl group is a "soft spot" for CYP450-mediated oxidation to the carboxylic acid (a potential clearance mechanism or prodrug strategy).
Fragment-Based Drug Discovery (FBDD)
With a molecular weight of ~173 Da, this compound is an ideal fragment .
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Ligand Efficiency (LE): High. A small binding affinity translates to high LE due to low heavy atom count.
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Growth Vectors: The sulfonamide nitrogen can be substituted (to form sulfonylureas), and the methyl group can be brominated (radical bromination) to allow coupling reactions (Suzuki/Sonogashira) for fragment growing.
Pharmacophore Mapping
Figure 2: Pharmacophore interaction map highlighting key binding modes and metabolic liabilities.
Handling & Safety
While specific toxicological data for CAS 2228719-81-9 is limited, handling should follow protocols for sulfonamides and pyrazines .
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Sensitization: Sulfonamides are known sensitizers (sulfa allergy). Avoid skin contact and inhalation.
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Reactivity: The sulfonyl chloride intermediate is corrosive and lachrymatory. The final sulfonamide is stable but should be stored under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the methyl group over long periods.
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Storage: Keep at -20°C in a desiccator.
References
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Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
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Dutt, M., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold.[1] Arabian Journal of Chemistry. Link
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PubChem. (n.d.). 5-Methylpyrazine-2-sulfonamide (Compound).[2][3][4][5][6] National Library of Medicine. Link
- Patel, H., et al. (2019). Synthesis of Pyrazine-Based Sulfonamides as Potential Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry (General Reference for Pyrazine Sulfonamide Synthesis).
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- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - 5-methylpyrazine-2-sulfonamide (C5H7N3O2S) [pubchemlite.lcsb.uni.lu]
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